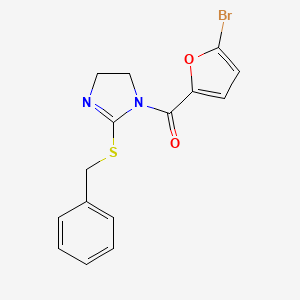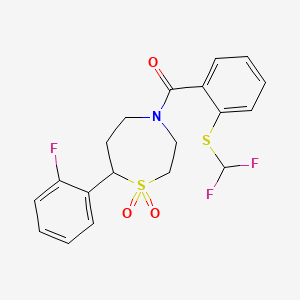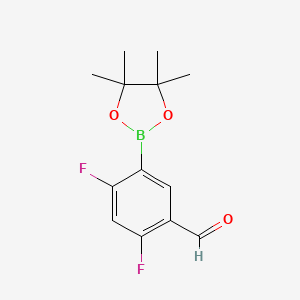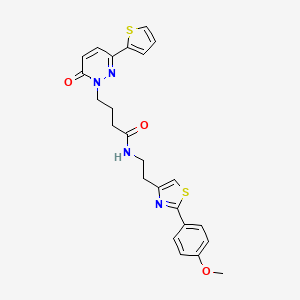
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C15H13BrN2O2S and its molecular weight is 365.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone can be achieved via several synthetic routes, typically starting with a suitable benzylthio compound and progressing through the formation of the imidazole and bromofuran intermediates. Each step involves controlled reaction conditions such as temperature, solvent choice, and catalyst presence.
Industrial Production Methods: In an industrial setting, large-scale synthesis may employ a continuous flow reactor to optimize yields and minimize by-products. Key factors include the purity of starting materials, reaction efficiency, and ease of product separation.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Hydrogenation of the imidazole ring.
Substitution: Halogen exchange reactions at the bromofuran moiety.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Use of hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium azide or thiols under mild heating.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound's versatile reactivity makes it a valuable intermediate in organic synthesis, especially in the synthesis of complex molecules.
Medicine: Research is exploring its potential as a pharmacologically active agent, particularly due to its structural similarity to known bioactive compounds.
Industry: In industrial settings, it can be used in the synthesis of advanced materials or as a building block for specialty chemicals.
Mecanismo De Acción
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring may participate in hydrogen bonding or coordination with metal ions, while the benzylthio group could facilitate hydrophobic interactions. The bromofuran moiety might provide additional binding specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors, influencing signal transduction pathways.
Pathways: Involvement in metabolic or signaling pathways relevant to its biological activity.
Comparación Con Compuestos Similares
Benzylthioimidazoles
Bromofuran derivatives
Imidazole-based small molecules
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-13-7-6-12(20-13)14(19)18-9-8-17-15(18)21-10-11-4-2-1-3-5-11/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMKLZOHMELQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2988318.png)
![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)








![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)

![tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B2988339.png)
